![molecular formula C8H12O2 B2667234 Methyl 3-methylbicyclo[1.1.1]pentane-1-carboxylate CAS No. 796963-31-0](/img/structure/B2667234.png)

Methyl 3-methylbicyclo[1.1.1]pentane-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Methyl 3-methylbicyclo[1.1.1]pentane-1-carboxylate” is a chemical compound with the CAS Number: 796963-31-0 . It has a linear formula of C8H12O2 . The compound has a molecular weight of 140.18 .

Molecular Structure Analysis

The Inchi Code for “this compound” is 1S/C8H12O2/c1-7-3-8(4-7,5-7)6(9)10-2/h3-5H2,1-2H3 . This code provides a unique identifier for the molecular structure of the compound.Scientific Research Applications

Synthetic Applications in Organic Chemistry

Cyclopropene Synthesis and Transformations : Methyl 3,3-dimethylcyclopropene-1-carboxylate is utilized in cycloaddition reactions with enamines to produce 2-aminobicyclo[2.1.0]pentane derivatives. These derivatives can be transformed into 3-cyclopentenols or used to create tricyclic adducts and macrocycles through further reactions, showcasing the versatility of methylated cyclopropenes in ring expansion and macrocycle synthesis (Franck-Neumann, Miesch, & Kempf, 1989).

Ring Opening Reactions : The compound Methyl 2-silabicyclo[2.1.0]pentane-1-carboxylate demonstrates the potential of ring opening reactions under various conditions, leading to products with diverse functional groups. This indicates the role of methylated bicyclic compounds in synthesizing new molecules with potential applications in medicinal chemistry and materials science (Maas, Daucher, Maier, & Gettwert, 2004).

Application in Medicinal Chemistry

Bicyclo[1.1.1]pentane Derivatives in Drug Design : Bicyclo[1.1.1]pentanes (BCPs) are highly valued in medicinal chemistry for their unique structural properties, offering metabolic stability and potential as bioisosteres for phenyl rings or tert-butyl groups. Innovative methodologies for enantioselective C–H functionalization of BCPs have been developed to access chiral substituted BCPs, which are crucial for the pharmaceutical industry in creating more efficacious and safer drug candidates with enhanced metabolic profiles (Garlets, Sanders, Malik, Gampe, Houk, & Davies, 2020).

Safety and Hazards

properties

IUPAC Name |

methyl 3-methylbicyclo[1.1.1]pentane-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O2/c1-7-3-8(4-7,5-7)6(9)10-2/h3-5H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSKWOYVMQBXOHM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC(C1)(C2)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

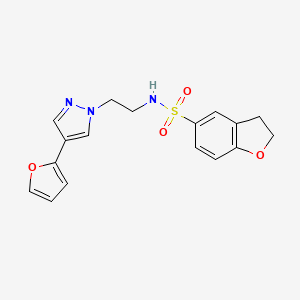

![(3-Methoxyphenyl)(4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone](/img/structure/B2667151.png)

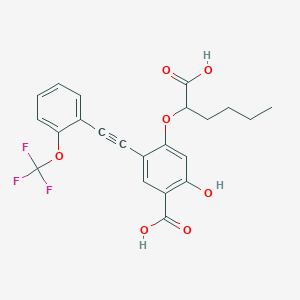

![5-(2-(2,4-dimethylphenyl)-2-oxoethyl)-7-(furan-2-yl)-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2667156.png)

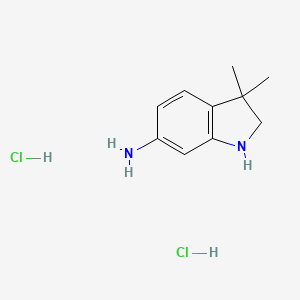

![3-(2,5-Dimethoxyphenyl)-7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]chromen-2-one](/img/structure/B2667160.png)

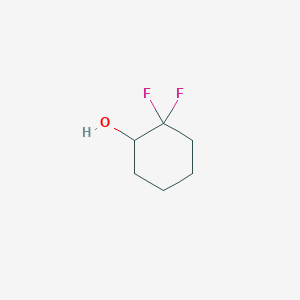

![tert-butyl N-[(3-amino-5-fluorophenyl)methyl]carbamate](/img/structure/B2667162.png)

![N-[1-(1-Adamantyl)propyl]-4-methoxybenzenesulfonamide](/img/structure/B2667165.png)

![1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(2-bromophenyl)propan-1-one](/img/structure/B2667166.png)

![1-(3-chlorophenyl)-N-(3,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2667167.png)

![(1R,5S)-8-((2,4-dichloro-5-methylphenyl)sulfonyl)-3-(methylthio)-8-azabicyclo[3.2.1]octane](/img/structure/B2667168.png)

![6,7-dimethyl-3-(2-oxo-2-(3-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2667170.png)

![N-(1,3-benzodioxol-5-yl)-2-[6-(4-ethoxyphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2667172.png)